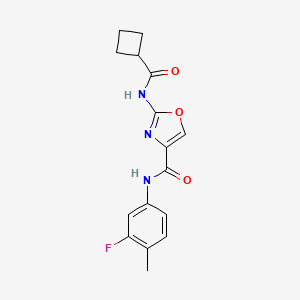
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of oxazole derivatives and has been found to exhibit promising biological activity against various diseases.
作用机制
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in disease progression. For example, a study published in the Journal of Medicinal Chemistry suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the Journal of Natural Products suggested that this compound may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that this compound induced apoptosis (programmed cell death) in breast cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound inhibited the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
One of the advantages of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for research on 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of other diseases such as viral infections and autoimmune disorders. Another area of research could be to optimize the synthesis method of this compound to improve its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
The synthesis of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4,5-diamino-2-(trifluoromethyl)oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit potent activity against various diseases such as cancer, inflammation, and bacterial infections. Several studies have investigated the potential of this compound as a therapeutic agent for the treatment of these diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide exhibited potent activity against breast cancer cells by inhibiting the growth of tumor cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound exhibited promising antibacterial activity against Gram-positive bacteria.
属性
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(3-fluoro-4-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-9-5-6-11(7-12(9)17)18-15(22)13-8-23-16(19-13)20-14(21)10-3-2-4-10/h5-8,10H,2-4H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKLVUQJIDVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)
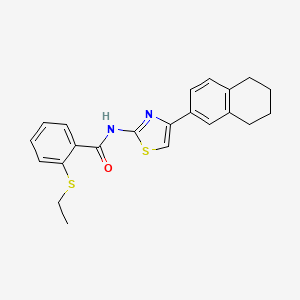
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)
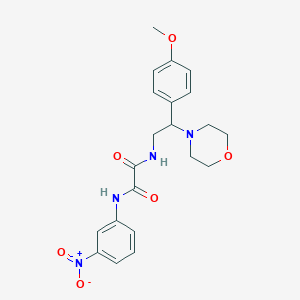
![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)
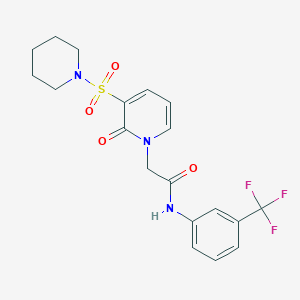
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)
![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)
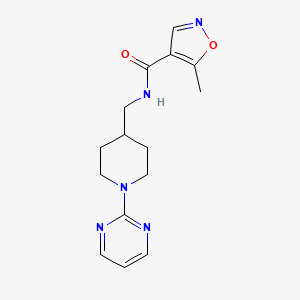
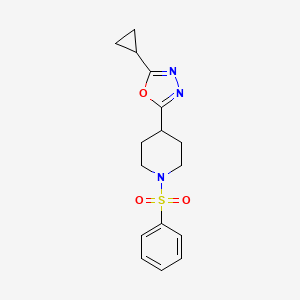
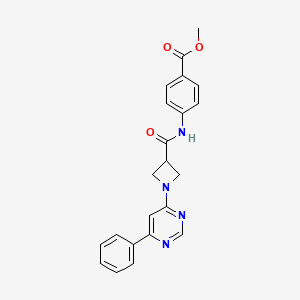
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)